molecular formula C20H15N3O2 B13977362 N-[2-(4-Methylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboximidic acid CAS No. 5084-99-1

N-[2-(4-Methylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboximidic acid

Cat. No.: B13977362
CAS No.: 5084-99-1
M. Wt: 329.4 g/mol
InChI Key: XEPOYEWYSVPQBP-UHFFFAOYSA-N
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Description

N-[2-(4-Methylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboximidic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzoxazole ring fused with a pyridine ring, and it is substituted with a 4-methylphenyl group. The molecular formula of this compound is C20H15N3O2, and it has a molecular weight of approximately 329.35 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Methylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboximidic acid typically involves multi-step organic reactions. One common method includes the formation of the benzoxazole ring through the cyclization of o-aminophenol with a carboxylic acid derivative. The pyridine ring is then introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated pyridine under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Methylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboximidic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

N-[2-(4-Methylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboximidic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[2-(4-Methylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboximidic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-Methylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboximidic acid is unique due to its specific combination of a benzoxazole and pyridine ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

5084-99-1

Molecular Formula

C20H15N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide

InChI

InChI=1S/C20H15N3O2/c1-13-4-6-14(7-5-13)20-23-17-11-16(8-9-18(17)25-20)22-19(24)15-3-2-10-21-12-15/h2-12H,1H3,(H,22,24)

InChI Key

XEPOYEWYSVPQBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4

Origin of Product

United States

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